molecular formula C25H22N4O2S2 B2777432 4-benzyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392292-26-1

4-benzyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2777432
CAS RN: 392292-26-1
M. Wt: 474.6
InChI Key: BQKQCWDIYWDTSC-UHFFFAOYSA-N
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Description

4-benzyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H22N4O2S2 and its molecular weight is 474.6. The purity is usually 95%.
BenchChem offers high-quality 4-benzyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

4-Benzyl-N-(5-((2-Oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide and related compounds have been synthesized and evaluated for various biological activities, highlighting their potential in scientific research applications:

  • Protein-Tyrosine Phosphatase 1B Inhibitors

    Compounds related to 4-Benzyl-N-(5-((2-Oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have been prepared and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), demonstrating significant potential in the treatment of type 2 diabetes and obesity due to their role in insulin signaling pathways (Navarrete-Vázquez et al., 2012).

  • Antiallergy Agents

    A series of compounds showing structural similarities have been synthesized and tested for antiallergy activity, revealing significant potency in the rat PCA model and highlighting the therapeutic potential of related structures in treating allergic reactions (Hargrave et al., 1983).

  • Antifungal Agents

    The synthesis of derivatives bearing the thiazol-5-yl and benzamide motifs has been carried out, with the compounds being evaluated for their antifungal activity, suggesting the potential use of these molecules in developing new antifungal therapies (Narayana et al., 2004).

  • Nematocidal Activity

    Novel derivatives containing the 1,3,4-thiadiazole amide moiety have shown promising nematocidal activity against Bursaphelenchus xylophilus, indicating their potential as lead compounds for the development of new nematicides (Liu et al., 2022).

  • Anticancer Agents

    Compounds with structural similarities have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines, demonstrating their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).

properties

IUPAC Name

4-benzyl-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S2/c1-17-6-5-9-21(14-17)26-22(30)16-32-25-29-28-24(33-25)27-23(31)20-12-10-19(11-13-20)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKQCWDIYWDTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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